molecular formula C9H18N2O2 B065108 1-Boc-3-aminopyrrolidine CAS No. 186550-13-0

1-Boc-3-aminopyrrolidine

Cat. No. B065108
CAS RN: 186550-13-0
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-UHFFFAOYSA-N
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Description

1-Boc-3-aminopyrrolidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is specifically used to protect amine in the solid phase synthesis of peptides and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of 1-Boc-3-aminopyrrolidine is C9H18N2O2 . For a detailed molecular structure analysis, it would be necessary to refer to specific scientific literature or databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-aminopyrrolidine include a refractive index n20/D of 1.472, a boiling point of 243-244 °C, and a density of 1.098 g/mL at 25 °C .

Scientific Research Applications

Peptide Synthesis

“1-Boc-3-aminopyrrolidine” is used to protect amine in the solid phase synthesis of peptides . This process is crucial in the production of peptides, which are short chains of amino acid monomers linked by peptide bonds. Peptides have a wide range of applications in biological research, including as therapeutic agents, biological markers, and immunological research tools.

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . Organic synthesis is the study of how we build molecules ranging from complex, biologically active natural products to new materials. Because synthesis allows a chemist to construct entirely new structures.

Pharmaceuticals

“1-Boc-3-aminopyrrolidine” is used in the pharmaceutical industry as a raw material and intermediate . It can be used in the synthesis of various drugs, contributing to the development of new medications and therapies.

Agrochemicals

This compound is also used in the synthesis of agrochemicals . Agrochemicals, such as pesticides and fertilizers, play a crucial role in agricultural productivity and disease control.

Dye Manufacturing

“1-Boc-3-aminopyrrolidine” is used in the dyestuff field . It can serve as a starting material or intermediate in the synthesis of various dyes, contributing to the production of a wide range of colors and pigments used in industries such as textiles, plastics, food, and cosmetics.

Histamine 3 Receptor Antagonists

The compound may be used to prepare histamine 3 (H3) receptor antagonists containing pyrrolidin-3-yl-N-methylbenzamide moiety . H3 receptor antagonists are potential therapeutic agents for the treatment of cognitive disorders, sleep disorders, and obesity.

Safety and Hazards

1-Boc-3-aminopyrrolidine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373343
Record name 1-Boc-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186550-13-0
Record name 1-Boc-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-aminopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In methanol (30 ml), 3-aminopyrrolidine (0.54 g) was dissolved under ice cooling, followed by the addition of diisopropylethylamine (720 μl) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.84 g). The resulting mixture was gradually heated to room temperature and stirred for 11 hours. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane 5% methanol—dichloromethane), whereby the title compound (0.59 g, 94%) was obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing optically active 3-aminopyrrolidines?

A1: Optically active compounds, also known as enantiomers, can exhibit different biological activities. This is crucial in drug development, as one enantiomer may have the desired therapeutic effect while the other could be inactive or even toxic. 3-Aminopyrrolidines are important building blocks for various pharmaceuticals and biologically active compounds. By synthesizing them in an optically pure form, researchers can develop safer and more effective drugs. []

Q2: How is 1-Boc-3-aminopyrrolidine utilized in the synthesis of optically active 3-aminopyrrolidines?

A2: The research highlights a method using a bacterial omega-transaminase to optically resolve racemic mixtures of N-protected 3-aminopyrrolidines, such as 1-Boc-3-aminopyrrolidine. This enzymatic resolution allows for the separation and isolation of the desired enantiomer, leading to optically active 3-aminopyrrolidines. []

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